molecular formula C12H11NO3S B11718634 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B11718634
M. Wt: 249.29 g/mol
InChI Key: YVCJTVFFQYQYEA-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with thiazolidin-4-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The mixture is refluxed for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and methoxyphenyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-8(10)9(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)

InChI Key

YVCJTVFFQYQYEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C=C2NC(=O)CS2

Origin of Product

United States

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